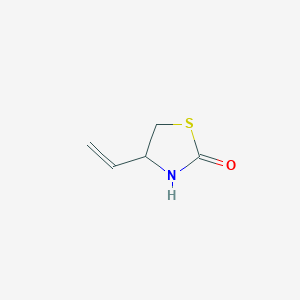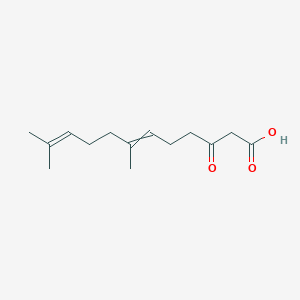
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is a chemical compound characterized by its unique structure, which includes a dodeca-6,10-dienoic acid backbone with methyl groups at the 7th and 11th positions and a keto group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid typically involves multi-step organic reactions. One common approach is the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the desired functional groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,11-Dimethyl-3-oxododeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the keto and methyl groups, play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
6,10-Dodecadienoic acid, 7,11-dimethyl-3-oxo-: This compound shares a similar structure but may differ in the position of functional groups.
2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester: Another structurally related compound with different functional groups and applications.
Uniqueness
7,11-Dimethyl-3-oxododeca-6,10-dienoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
103739-04-4 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
7,11-dimethyl-3-oxododeca-6,10-dienoic acid |
InChI |
InChI=1S/C14H22O3/c1-11(2)6-4-7-12(3)8-5-9-13(15)10-14(16)17/h6,8H,4-5,7,9-10H2,1-3H3,(H,16,17) |
Clave InChI |
YABAMDRUVJTGON-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=O)CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

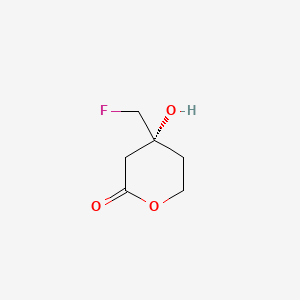

![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
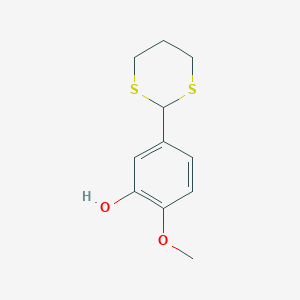
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
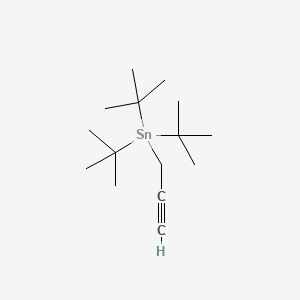
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
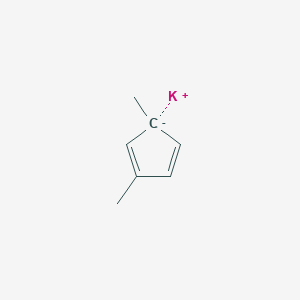
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
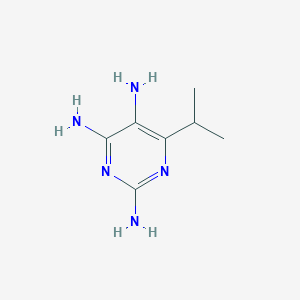
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
